molecular formula C8H4ClF2N B13894207 4-(Chloromethyl)-2,5-difluorobenzonitrile

4-(Chloromethyl)-2,5-difluorobenzonitrile

Cat. No.: B13894207
M. Wt: 187.57 g/mol
InChI Key: VCEIKXBCZXFRNB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-difluorobenzonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group and two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-difluorobenzonitrile can be achieved through several methods. One common approach involves the chloromethylation of 2,5-difluorobenzonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-difluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can interact with biological targets, potentially inhibiting enzymes or binding to receptors . The fluorine atoms enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,5-difluorobenzonitrile is unique due to the combination of its reactive chloromethyl group and the stabilizing effects of the fluorine atoms. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C8H4ClF2N

Molecular Weight

187.57 g/mol

IUPAC Name

4-(chloromethyl)-2,5-difluorobenzonitrile

InChI

InChI=1S/C8H4ClF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2

InChI Key

VCEIKXBCZXFRNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C#N)F)CCl

Origin of Product

United States

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